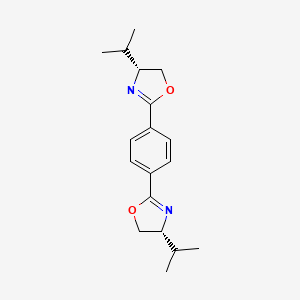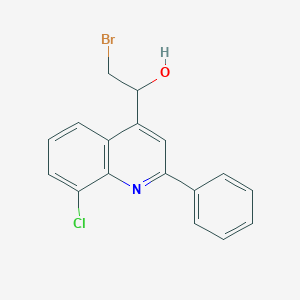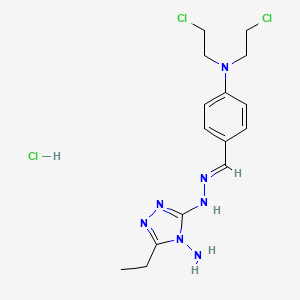
3-(2-(4-(Bis(2-chloroethyl)amino)benzylidene)hydrazinyl)-5-ethyl-4H-1,2,4-triazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, so let’s break it down. Its systematic name is 4-(Bis(2-chloroethyl)amino)benzaldehyde , and its chemical formula is C₁₁H₁₃Cl₂NO . The molecular weight is approximately 246.13 g/mol . Now, let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with 4-(Bis(2-chloroethyl)amino)benzaldehyde , which serves as a key intermediate
Alkylation: Bis(2-chloroethyl)amine reacts with benzaldehyde to form the intermediate.
Hydrazinolysis: The intermediate undergoes hydrazinolysis, replacing the aldehyde group with a hydrazine moiety.
Triazole Formation: The hydrazine-containing compound reacts with ethyl hydrazinecarboxylate to form the triazole ring.
Industrial Production:: Industrial-scale production typically involves optimized conditions to maximize yield and minimize impurities. Solvents, catalysts, and temperature control play crucial roles.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: Reduction of the nitro group (if present) or the imine group.
Substitution: Nucleophilic substitution reactions at the chloroethyl groups.
Condensation: Formation of hydrazones or Schiff bases.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Alkylating agents (e.g., alkyl halides) for chloroethyl substitution.
Condensation: React with hydrazine derivatives.
- Oxidation: Carboxylic acid derivative.
- Reduction: Amines.
- Substitution: Various alkylated products.
- Condensation: Hydrazones or Schiff bases.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: Studying cellular processes and drug interactions.
Medicine: Investigating potential anticancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound likely exerts its effects through interactions with cellular targets. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
While there are related compounds, this one stands out due to its unique combination of functional groups. Similar compounds include 4-(Bis [2-(acetyloxy)ethyl]amino)benzaldehyde and N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde .
Propiedades
Número CAS |
27466-68-8 |
|---|---|
Fórmula molecular |
C15H22Cl3N7 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
3-N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-5-ethyl-1,2,4-triazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21Cl2N7.ClH/c1-2-14-20-22-15(24(14)18)21-19-11-12-3-5-13(6-4-12)23(9-7-16)10-8-17;/h3-6,11H,2,7-10,18H2,1H3,(H,21,22);1H/b19-11+; |
Clave InChI |
UZBXFWVBDZZVFT-YLFUTEQJSA-N |
SMILES isomérico |
CCC1=NN=C(N1N)N/N=C/C2=CC=C(C=C2)N(CCCl)CCCl.Cl |
SMILES canónico |
CCC1=NN=C(N1N)NN=CC2=CC=C(C=C2)N(CCCl)CCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


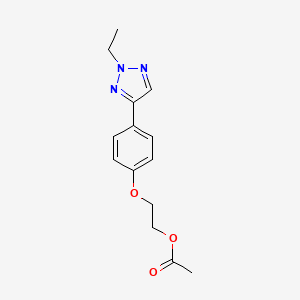

![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
![4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12884701.png)
![5-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884707.png)
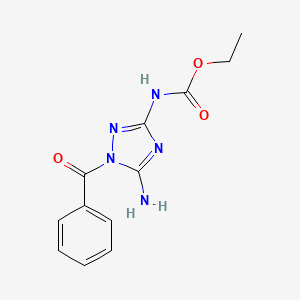
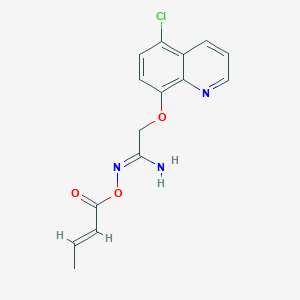
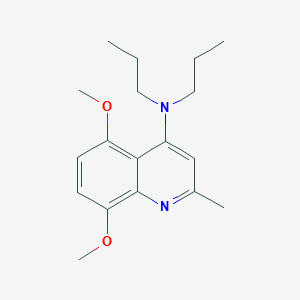
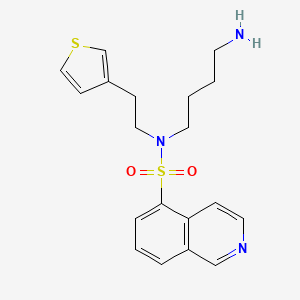

![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12884732.png)
